molecular formula C8H9NOS B3003333 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione CAS No. 478047-92-6

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione

Cat. No. B3003333
CAS RN: 478047-92-6
M. Wt: 167.23
InChI Key: IXGMSZXFEDMAFQ-UHFFFAOYSA-N
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Description

The compound 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione is a heterocyclic compound that is part of a broader class of azepines. Azepines are seven-membered heterocyclic compounds containing nitrogen. The specific structure of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione indicates the presence of a sulfur atom within the ring, suggesting that it is a thione. Thiones are characterized by the presence of a sulfur atom double-bonded to carbon within a heterocyclic ring.

Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, has been described using two new access routes starting from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative. One of these routes involves a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative, which is chloromethylated at position 4 . Although the exact synthesis of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by a seven-membered ring containing nitrogen. The presence of a thione indicates a sulfur atom is incorporated into the ring, which would affect the electronic properties of the molecule. The tetrahydro prefix suggests that the compound is saturated, containing four additional hydrogen atoms, which would make the ring partially flexible and could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Related compounds, such as 7,8-dihydro-6H-thieno[3,2-c]-azepines, have been synthesized through intramolecular cyclization reactions. For instance, 3-(2-thienyl)propyl isothiocyanate reacted with polyphosphoric acid to yield a thione, which could then be further modified . These reactions demonstrate the potential for azepine derivatives to undergo cyclization and alkylation, which could be relevant for the chemical reactions of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione are not explicitly provided, we can infer from related compounds that such molecules would likely exhibit properties typical of heterocyclic thiones. These might include moderate to low solubility in water, potential for hydrogen bonding due to the presence of nitrogen and sulfur, and a certain degree of chemical reactivity due to the presence of the azepine ring. The saturation of the ring could also affect its boiling and melting points compared to unsaturated analogs.

Scientific Research Applications

Synthesis and Structural Studies

  • New Synthesis Methods : New synthesis routes for related compounds, such as 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, have been developed, providing novel methods to access these compounds from various starting materials like 2-(2-thienyl)ethylamine or its derivatives (Frehel et al., 1985).

  • Molecular Structure Analysis : Studies on the structure of related compounds, like the 2,7,7-trimethyl variant, revealed details about the molecular geometry, including planar five-membered furan rings and seven-membered azepine rings adopting a twisted-sofa conformation. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Soriano-garcia, 1993).

Biological Activity and Potential Applications

  • Glycine Antagonist Activity : Compounds structurally related to 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione have been explored as glycine antagonists. This research is significant for understanding their potential neurological effects and applications (Brehm et al., 1986).

  • Anticonvulsive and Psychotropic Properties : Some derivatives of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione have shown promising anticonvulsant activity, surpassing that of commercial drugs like ethosuximide. This suggests potential applications in treating seizures and related neurological conditions (Sirakanyan et al., 2016).

Chemical Properties and Reactions

  • Chemical Reactivity and Derivatives : The synthesis and reaction studies of similar compounds, like 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones, offer insights into the chemical reactivity and potential for creating diverse derivatives, which could have various applications in chemical and pharmaceutical research (Koh et al., 2001).

  • Conformational Analysis : Research on structurally similar compounds, such as 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, provides detailed conformational analysis. Understanding the molecular conformation is essential for predicting the reactivity and potential interactions of these compounds (Irurre et al., 1994).

Future Directions

Given its ability to inhibit melanogenesis, 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione may have potential applications in the development of new cosmetics for skin whitening . It was found to inhibit melanogenesis in B16F10 cells 30 times more efficiently than kojic acid, a copper chelator that is approved as a component of cosmetic formulations .

properties

IUPAC Name

5,6,7,8-tetrahydrofuro[3,2-c]azepine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c11-8-6-3-5-10-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMSZXFEDMAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=S)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione

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